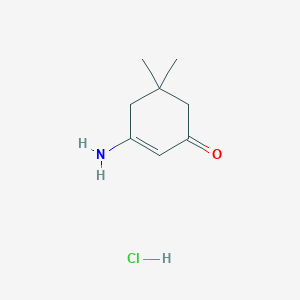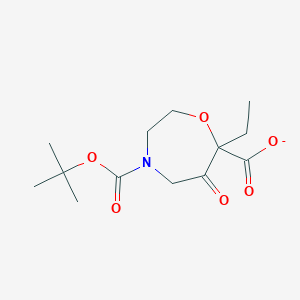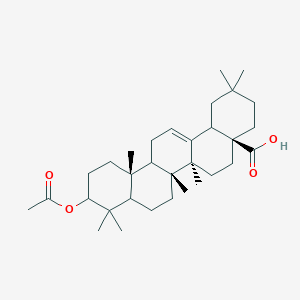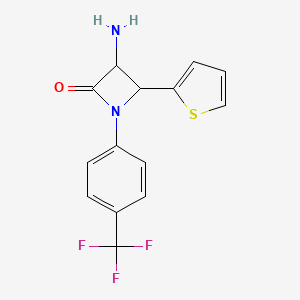
3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. This compound is characterized by the presence of an azetidinone ring, which is a four-membered lactam, and is substituted with a thiophene ring, a trifluoromethylphenyl group, and an amino group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a [2+2] cycloaddition reaction between an imine and a ketene. The reaction is usually carried out under mild conditions with the use of a suitable catalyst.
Substitution Reactions: The thiophene ring and the trifluoromethylphenyl group are introduced through substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the thiophene ring or the amino group is oxidized to form corresponding sulfoxides or nitroso compounds.
Reduction: Reduction reactions can be used to reduce the azetidinone ring or the trifluoromethyl group, leading to the formation of various reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the thiophene ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Strong bases like sodium hydride or acids like sulfuric acid are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxides, while reduction of the azetidinone ring may produce azetidine derivatives.
Scientific Research Applications
3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Interfering with DNA/RNA: It may interact with DNA or RNA, affecting the replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-(thiophen-2-yl)-1-phenylazetidin-2-one: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
3-Amino-4-(thiophen-2-yl)-1-(4-methylphenyl)azetidin-2-one: Contains a methyl group instead of a trifluoromethyl group, leading to differences in lipophilicity and pharmacokinetics.
3-Amino-4-(thiophen-2-yl)-1-(4-chlorophenyl)azetidin-2-one: The presence of a chlorine atom may influence its electronic properties and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-4-(thiophen-2-yl)-1-(4-(trifluoromethyl)phenyl)azetidin-2-one imparts unique properties to the compound, such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. These characteristics make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H11F3N2OS |
|---|---|
Molecular Weight |
312.31 g/mol |
IUPAC Name |
3-amino-4-thiophen-2-yl-1-[4-(trifluoromethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)8-3-5-9(6-4-8)19-12(11(18)13(19)20)10-2-1-7-21-10/h1-7,11-12H,18H2 |
InChI Key |
VROHEIWMFYHSQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2C(C(=O)N2C3=CC=C(C=C3)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


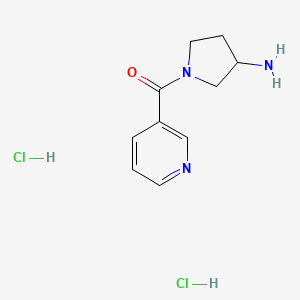
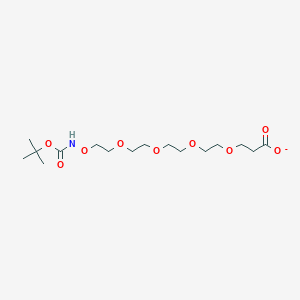
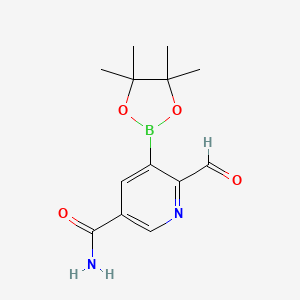

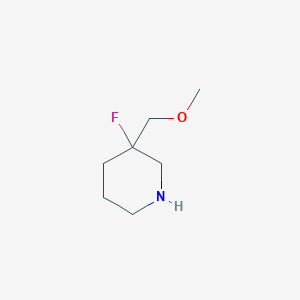
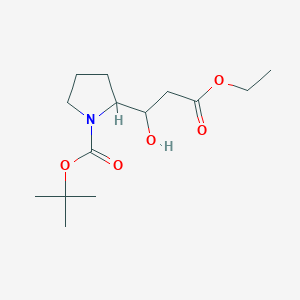
![N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B14785937.png)
![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B14785940.png)
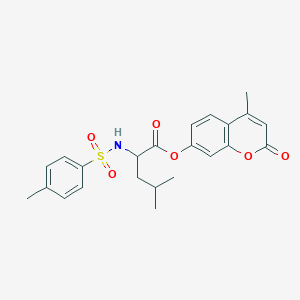
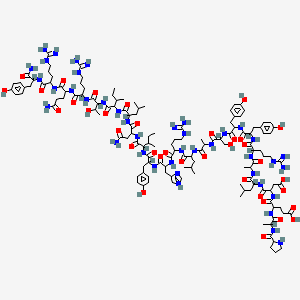
![1-[2-[[2-Hydroxy-3-(2-methylphenoxy)propyl]amino]ethyl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B14785970.png)
